6-Hydroxy-thionicotinamide, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

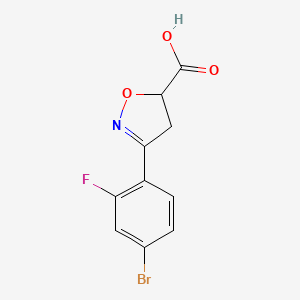

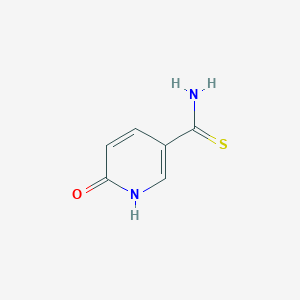

6-Hydroxy-thionicotinamide, also known as 6-HTN, is a chemical compound with the molecular formula C6H6N2OS . It belongs to the thioamide family, which contains a sulfur atom attached to the nitrogen atom in the amide group. 6-HTN is a derivative of nicotinamide, which is an essential vitamin for human health.

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-thionicotinamide consists of a pyridine ring with a thioamide group and a hydroxyl group . The molecular weight is 154.19 g/mol . The InChIKey, a unique identifier for chemical substances, is HUDSATIDEVYRRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Hydroxy-thionicotinamide has a molecular weight of 154.19 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 154.02008399 g/mol . The topological polar surface area is 87.2 Ų .科学研究应用

Alzheimer’s Disease Research

6-Hydroxy-thionicotinamide has been used in research related to Alzheimer’s disease. It has been found to possess cognitive-improving abilities and antioxidant properties in different rodent models of Alzheimer’s disease . The compound has been used in studies to evaluate its impact on memory deterioration, anxiety, and oxidative stress in the scopolamine-induced zebrafish model of Alzheimer’s disease .

Memory Enhancement

Research has shown that 6-Hydroxy-thionicotinamide can have a positive impact on memory. In a study, it was found to attenuate scopolamine-induced memory impairment in zebrafish . This suggests that the compound could potentially be used in the development of treatments for memory-related disorders.

Anxiety Reduction

6-Hydroxy-thionicotinamide has been found to reduce anxiety-like behavior in zebrafish models. In a study, it was shown to attenuate scopolamine-induced anxiety-like behavior . This indicates that the compound could potentially be used in the development of treatments for anxiety disorders.

Oxidative Stress Reduction

The compound has been found to reduce oxidative stress in the brain of zebrafish . Oxidative stress is a major factor in many neurodegenerative diseases, so this property of 6-Hydroxy-thionicotinamide could potentially be harnessed in the development of treatments for these conditions.

Acetylcholinesterase Activity Reduction

6-Hydroxy-thionicotinamide has been found to reduce the activity of acetylcholinesterase in the brain of zebrafish . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. By reducing the activity of this enzyme, 6-Hydroxy-thionicotinamide could potentially enhance cognitive function.

NADK Inhibition

6-Hydroxy-thionicotinamide has been identified as a lead compound in the development of inhibitors for NADK, a potential drug target in cancer research . This suggests that the compound could potentially be used in the development of cancer treatments.

未来方向

While there is limited information on 6-Hydroxy-thionicotinamide, studies on related compounds suggest potential applications in cancer treatment . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 6-Hydroxy-thionicotinamide. Further studies could also explore its potential therapeutic applications, particularly in the context of cancer treatment.

作用机制

Target of Action

6-Hydroxy-thionicotinamide (6-HTN) is a derivative of nicotinamide. Its primary target is Glyceraldehyde-3-phosphate dehydrogenase , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, converting glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate.

Mode of Action

. This interaction could lead to changes in the metabolic processes within the cell, affecting energy production and other biochemical reactions.

Biochemical Pathways

6-HTN is involved in the hybrid pathway for nicotine catabolism in bacteria . The hybrid pathway conforms with the pyridine pathway in the steps from nicotine to 6-hydroxy-pseudooxynicotine. .

Result of Action

. These effects suggest that 6-HTN could have potential therapeutic applications, particularly in the context of neurodegenerative disorders.

Action Environment

The action, efficacy, and stability of 6-HTN can be influenced by various environmental factors. For instance, the presence of other compounds, such as FAD, in the environment can affect the folding and flavinylation of 6-HTN . Additionally, the pH, temperature, and other physical and chemical conditions of the environment can also impact the action of 6-HTN.

属性

IUPAC Name |

6-oxo-1H-pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSATIDEVYRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-thionicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)